molecular formula C30H34Cl2F2N4O B10833261 Cyclopentane carboxamide derivative 1

Cyclopentane carboxamide derivative 1

Cat. No.: B10833261
M. Wt: 575.5 g/mol
InChI Key: XMOICBGWKUUJPT-BBANNHEPSA-N
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Description

Cyclopentane carboxamide derivative 1 is a chemical compound characterized by a cyclopentane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane carboxamide derivative 1 typically involves the reaction of cyclopentanecarboxylic acid with an amine under dehydrating conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane carboxamide derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentane carboxamide derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane carboxamide derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .

Comparison with Similar Compounds

Uniqueness: Cyclopentane carboxamide derivative 1 is unique due to its specific combination of the cyclopentane ring and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H34Cl2F2N4O

Molecular Weight

575.5 g/mol

IUPAC Name

[4-[2-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[(1R,2R,4S)-2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone

InChI

InChI=1S/C30H34Cl2F2N4O/c1-18-13-28(38(35-18)21-6-8-25(31)26(32)15-21)19-9-11-37(12-10-19)29(39)24-17-30(2,36(3)4)16-23(24)22-7-5-20(33)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+,30-/m0/s1

InChI Key

XMOICBGWKUUJPT-BBANNHEPSA-N

Isomeric SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3C[C@@](C[C@H]3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CC(CC3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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